2-(3-Fluoropyridin-2-yl)propanenitrile
Description
2-(3-Fluoropyridin-2-yl)propanenitrile is a nitrile-containing compound featuring a pyridine ring substituted with a fluorine atom at the 3-position. Its structure combines the electron-withdrawing effects of the fluorine atom and the reactivity of the nitrile group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWDXPYSZVFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=C(C=CC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)propanenitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the fluorination of pyridine using a complex of aluminum fluoride and copper fluoride at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar fluorination techniques on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoropyridine oxides, while reduction can produce fluoropyridine amines.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Applications : High-ee propanenitriles (e.g., 3q with 98% ee ) are critical for chiral drug intermediates. The fluorine atom in this compound may enhance blood-brain barrier penetration in CNS-targeting drugs.
- Catalytic Advancements : Ligand-dependent enantioselective synthesis (e.g., L5 in ) highlights opportunities for optimizing asymmetric catalysis in nitrile chemistry.
Biological Activity
2-(3-Fluoropyridin-2-yl)propanenitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 153.16 g/mol
- Structure : The compound features a pyridine ring substituted with a fluorine atom and a propanenitrile group.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : Nicotinaldehyde or other pyridine derivatives.
- Key Reactions :
The biological activity of this compound is attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It can inhibit enzymes that play critical roles in metabolic processes, potentially leading to therapeutic effects against diseases such as cancer and infections.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Demonstrated efficacy against various bacterial strains. |
| Antifungal | In vitro studies show activity against fungal pathogens. |
| Anticancer | Potential to inhibit cancer cell proliferation in specific cancer lines. |
| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |
Case Studies
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
- Anticancer Properties : In vitro assays revealed that this compound reduced the viability of breast cancer cells by inducing apoptosis .
- Anti-inflammatory Effects : Research indicated that the compound could downregulate pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
